Home > Products > Screening Compounds P79991 > Apraclonidine dihydrochloride
Apraclonidine dihydrochloride - 73217-88-6

Apraclonidine dihydrochloride

Catalog Number: EVT-1642860
CAS Number: 73217-88-6
Molecular Formula: C9H12Cl4N4
Molecular Weight: 318 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p-Aminoclonidine Dihydrochloride is reduced to give a compound which is useful as an α-adrenergic agent.

Overview

Apraclonidine dihydrochloride is a pharmaceutical compound primarily used in the treatment of elevated intraocular pressure, particularly in patients with glaucoma or ocular hypertension. It is classified as an alpha-2 adrenergic receptor agonist, which means it primarily stimulates alpha-2 adrenergic receptors in the body, leading to a reduction in the production of aqueous humor and an increase in its outflow from the eye. This mechanism helps lower intraocular pressure effectively.

Source and Classification

The compound is derived from clonidine, which is also an alpha-2 adrenergic agonist but is used primarily for hypertension management. Apraclonidine is marketed under the brand name Iopidine and is available as a topical ophthalmic solution. It is classified as a small molecule drug and falls under the category of sympathomimetics, which are compounds that mimic the effects of the sympathetic nervous system .

Synthesis Analysis

Methods and Technical Details

The synthesis of apraclonidine dihydrochloride involves several chemical reactions, including formylation, chlorination, cyclization, and reduction. The primary synthetic route includes:

  1. Formylation Reaction: Starting with 2,6-dichloro-4-nitroaniline, this compound undergoes formylation using formic acid and acetic anhydride to produce N-(chloro-4-nitrophenyl)-2,6-bis-formamide.
  2. Chlorination and Cyclization: The resultant compound is chlorinated and cyclized to yield 2-(2',6'-dichloro-4'-nitroanilines).
  3. Reduction: Using iron powder and hydrochloric acid, the nitro groups are reduced to amines to form apraclonidine dihydrochloride .

The efficiency of these reactions can yield apraclonidine with high purity and yield rates ranging from 54% to 72%, depending on the specific conditions used .

Molecular Structure Analysis

Structure and Data

The molecular formula for apraclonidine dihydrochloride is C9H10Cl2N4HClC_9H_{10}Cl_2N_4\cdot HCl. The crystal structure has been elucidated through X-ray diffraction studies, revealing that it belongs to the space group P21/n with specific lattice parameters:

  • a=9.665(10)a=9.665(10) Å
  • b=11.8624(14)b=11.8624(14) Å
  • c=10.5675(11)c=10.5675(11) Å
  • β=92.199(9)°\beta =92.199(9)°

The molecular structure features a twisted conformation compared to its parent compound, clonidine, with a protonated nitrogen atom bridging two aromatic rings .

Chemical Reactions Analysis

Reactions and Technical Details

Apraclonidine dihydrochloride participates in various chemical reactions typical for amine-containing compounds. These include:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in reactions with electrophiles.
  2. Acid-Base Reactions: The presence of hydrochloride allows for interactions with bases.
  3. Reduction Reactions: The nitro groups can be reduced under suitable conditions to yield amines.

These reactions are crucial for modifying the compound for various formulations or enhancing its therapeutic properties .

Mechanism of Action

Process and Data

Apraclonidine exerts its pharmacological effects primarily through selective agonism of alpha-2 adrenergic receptors. This leads to:

  • Reduced Aqueous Humor Production: By constricting afferent ciliary process vessels.
  • Increased Uveoscleral Outflow: Facilitating better drainage of intraocular fluid.

The dual mechanism results in significant lowering of intraocular pressure within two hours post-administration, making it effective for managing acute spikes in pressure during surgical procedures .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Greater than 300 °C
  • Solubility: Approximately 0.409 mg/mL in water
  • LogP (Partition Coefficient): 1.4 (indicating moderate lipophilicity)

Chemical Properties

  • Molecular Weight: Average 245.11 g/mol
  • pKa (Strongest Basic): 8.48
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Polar Surface Area: 62.44 Ų

These properties suggest that apraclonidine dihydrochloride has suitable characteristics for ocular formulations due to its solubility and stability profiles .

Applications

Scientific Uses

Apraclonidine dihydrochloride is primarily utilized in ophthalmology for:

  1. Management of Glaucoma: It helps reduce intraocular pressure in patients suffering from this chronic condition.
  2. Post-Surgical Care: It is effective in preventing intraocular pressure spikes following ocular surgeries.
  3. Research Applications: Studies involving adrenergic receptors often utilize this compound to explore mechanisms related to sympathetic nervous system functions.

Due to its efficacy and relatively low side effects compared to other treatments, apraclonidine remains an essential agent in managing ocular hypertension .

Pharmacological Mechanisms of Action in Ocular Physiology

Modulation of Aqueous Humor Dynamics via Alpha-Adrenergic Pathways

Apraclonidine dihydrochloride (chemical formula: C₉H₁₀Cl₂N₄ · HCl) exerts intraocular pressure (IOP)-lowering effects primarily through alpha-adrenergic receptor agonism. As a relatively selective alpha-2 adrenergic agonist with weaker alpha-1 activity [1] [5], it binds to receptors on the ciliary body epithelium, suppressing adenylate cyclase activity and reducing cyclic AMP (cAMP) production [2]. This molecular signaling cascade inhibits aqueous humor synthesis, decreasing fluid production by 12–35% in human eyes as measured by aqueous fluorophotometry [3] [4]. Peak IOP reduction occurs within 2–3 hours post-instillation, correlating with maximal suppression of aqueous inflow [1] [6].

Unlike non-selective alpha-agonists, apraclonidine’s alpha-2 selectivity minimizes cardiovascular effects but retains sufficient alpha-1 activity to influence pupillary dilation in sympathetically denervated eyes (e.g., Horner’s syndrome) [5]. Chronic use may lead to tachyphylaxis due to receptor downregulation, limiting its utility to short-term IOP management [1] [6].

Role in Uveoscleral Outflow Facilitation and Trabecular Meshwork Function

Beyond aqueous suppression, apraclonidine enhances aqueous drainage through dual outflow pathways:

  • Trabecular Outflow: Increases fluorophotometric outflow facility by 0.09–0.10 μL/min/mmHg via alpha-2-mediated relaxation of trabecular meshwork cells, reducing resistance in conventional drainage pathways [4].
  • Uveoscleral Outflow: Modestly facilitates unconventional drainage through ciliary muscle via prostaglandin-independent mechanisms, though this effect is less pronounced than its action on aqueous production [4] [7].

Table 1: Effects of 0.5% Apraclonidine on Aqueous Humor Dynamics

ParameterChange from BaselineSignificance (p-value)Measurement Method
Aqueous Flow↓ 0.3 μL/min<0.04Fluorophotometry
Fluorophotometric Outflow Facility↑ 0.10 μL/min/mmHg<0.04Tonography
Uveoscleral Outflow↓ 0.47 μL/min<0.03Comparative Analysis
Episcleral Venous Pressure↓ 1.0 mmHg<0.001Venomanometry

Interaction with Ciliary Body Epithelium: Vasoconstrictive Effects on Ciliary Arteries

Apraclonidine induces vasoconstriction of afferent ciliary arteries via alpha-1 adrenergic activation, reducing blood flow to the ciliary processes [1] [3]. This hemodynamic effect contributes to decreased aqueous humor production by limiting ultrafiltration and plasma delivery to the non-pigmented ciliary epithelium [3]. Animal studies confirm:

  • 27% reduction in anterior segment blood flow in monkeys [6].
  • Dose-dependent decreases in IOP and aqueous flow in sympathectomized primates, independent of systemic cardiovascular effects [3].

The vasoactive action is synergistic with direct cellular inhibition of aqueous secretion, providing a dual mechanism for IOP control [2] [3].

Impact on Blood-Aqueous Barrier Permeability Regulation

Apraclonidine stabilizes the blood-aqueous barrier (BAB), reducing vascular permeability in the ciliary body and iris. Key evidence includes:

  • 30–50% reduction in BAB breakdown following paracentesis or inflammation in animal models [3].
  • Inhibition of protein and inflammatory cell leakage into the anterior chamber via alpha-2-mediated endothelial tightening [3] [7].

This barrier stabilization is clinically relevant during laser surgery, where apraclonidine prevents post-procedural inflammation and IOP spikes [1] [8]. The BAB protection arises from:

  • Vasoconstriction of iris/ciliary body capillaries.
  • Anti-inflammatory signaling through cAMP suppression.

Table 2: Molecular Regulators of Blood-Aqueous Barrier Affected by Apraclonidine

TargetEffect of ApraclonidineFunctional Consequence
Endothelial Tight JunctionsEnhanced integrityReduced protein extravasation
Alpha-2 Receptors on VesselsVasoconstrictionDecreased plasma ultrafiltration
Inflammatory CytokinesDownregulationAttenuated leukocyte recruitment

Properties

CAS Number

73217-88-6

Product Name

Apraclonidine dihydrochloride

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride

Molecular Formula

C9H12Cl4N4

Molecular Weight

318 g/mol

InChI

InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H

InChI Key

XLKICJXKWJUSPK-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.